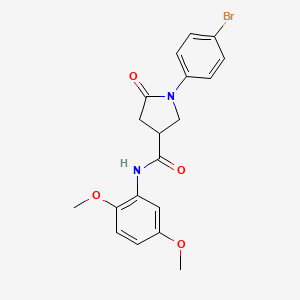
1-(4-bromophenyl)-N-(2,5-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-bromophenyl)-N-(2,5-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, commonly known as BRD-K85872573, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyrrolidinecarboxamides and has shown promising results in various research studies.
作用机制
BRD-K85872573 works by inhibiting the activity of HDACs and bromodomains. HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. Bromodomains, on the other hand, are proteins that recognize and bind to acetylated lysine residues on histones, leading to the activation of gene expression. By inhibiting the activity of these enzymes and proteins, BRD-K85872573 can alter gene expression and cellular processes, leading to its potential therapeutic applications.
Biochemical and Physiological Effects
BRD-K85872573 has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to its potential use in cancer therapy. It has also been found to have anti-inflammatory effects, making it a potential treatment option for inflammatory diseases. Additionally, BRD-K85872573 has been found to improve cognitive function in animal models, making it a potential treatment option for neurological disorders.
实验室实验的优点和局限性
One of the advantages of using BRD-K85872573 in lab experiments is its specificity for HDACs and bromodomains. This specificity allows for the selective inhibition of these enzymes and proteins, leading to more targeted and effective treatments. However, one of the limitations of using BRD-K85872573 is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound before it can be used in clinical settings.
未来方向
There are several future directions for the research on BRD-K85872573. One potential direction is the development of derivatives of this compound with improved efficacy and safety profiles. Additionally, further studies are needed to determine the potential applications of this compound in the treatment of various diseases, including cancer, neurological disorders, and inflammatory diseases. Finally, more research is needed to understand the mechanism of action of BRD-K85872573 and its effects on cellular processes.
合成方法
The synthesis of BRD-K85872573 involves a multi-step process that includes the reaction of 4-bromobenzoyl chloride with 2,5-dimethoxyaniline to form 1-(4-bromophenyl)-2,5-dimethoxyaniline. This intermediate is then reacted with pyrrolidine-3-carboxylic acid to form the final product, 1-(4-bromophenyl)-N-(2,5-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide.
科学研究应用
BRD-K85872573 has been extensively studied for its potential applications in drug discovery and development. It has been found to have inhibitory effects on various enzymes and proteins, including histone deacetylases (HDACs) and bromodomains. These enzymes and proteins play a crucial role in various cellular processes, including gene expression and cell proliferation. Therefore, BRD-K85872573 has the potential to be used in the treatment of various diseases, including cancer, neurological disorders, and inflammatory diseases.
属性
IUPAC Name |
1-(4-bromophenyl)-N-(2,5-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O4/c1-25-15-7-8-17(26-2)16(10-15)21-19(24)12-9-18(23)22(11-12)14-5-3-13(20)4-6-14/h3-8,10,12H,9,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWHPAOMWMBEKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

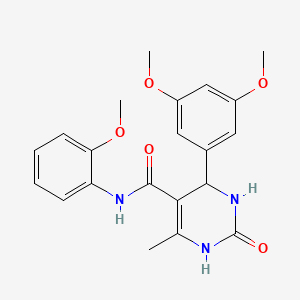
![N-[2-(4-chlorophenyl)ethyl]-N'-phenylethanediamide](/img/structure/B5016226.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-[(5-methyl-2-pyrazinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5016228.png)

![N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B5016253.png)
![3-(2-fluorophenyl)-5-[(2E)-3-(2-furyl)-2-propen-1-yl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5016261.png)

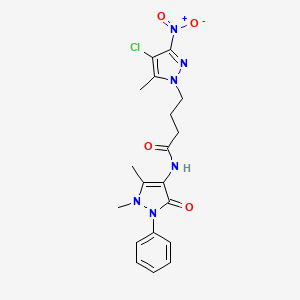
![N~2~-(3-chloro-4-methylphenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5016276.png)
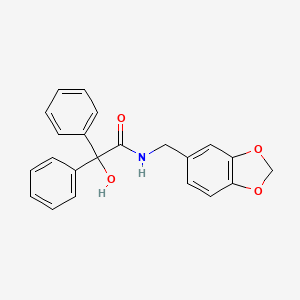

![10-(2-ethoxy-2-oxoethyl)-3-hydroxy-3,4-dihydro-2H-[1,3]thiazino[3,2-a][3,1]benzimidazol-10-ium iodide](/img/structure/B5016296.png)
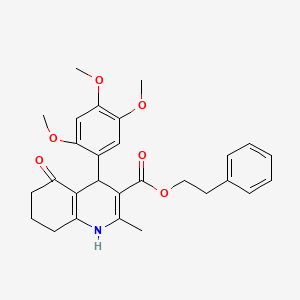
![N-{4-[(5-chloro-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5016314.png)